molecular formula C3H5NO3 B104764 N-Formylglycine CAS No. 2491-15-8

N-Formylglycine

Cat. No. B104764
CAS RN: 2491-15-8
M. Wt: 103.08 g/mol
InChI Key: UGJBHEZMOKVTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formylglycine (fGly) is an amino acid derivative that plays a crucial role in biological processes, particularly as a rare residue located in the active site of sulfatases. It is also a precursor to motifs that are relevant in pharmaceutical contexts. The presence of the formyl group on the glycine backbone imparts unique chemical properties that make fGly a valuable target for synthetic and bioconjugation applications .

Synthesis Analysis

The synthesis of N-formylglycine derivatives has been explored in various studies. One approach involves the preparation of α-formylglycine building blocks from vitamin C, which are compatible with Fmoc solid-phase peptide synthesis. This method addresses the challenge of fGly degradation under acidic and nucleophile-rich conditions, which are typically encountered during resin cleavage in peptide synthesis . Additionally, N-formyl amides have been synthesized through condensation reactions or by reacting hydroxyglycyl peptides with hydrogen peroxide, yielding compounds that can act as irreversible inactivators of certain enzymes .

Molecular Structure Analysis

The molecular structure of N-formylglycine and its derivatives has been elucidated using various techniques. For instance, the crystal structure of the cytosine: N-formylglycine complex was determined, revealing the protonation of cytosine by the carboxyl group of N-acylamino acid and the involvement of ionic interactions in complex formation . Moreover, the crystal and molecular structures of N-formyl-Cα,α-diethylglycine have been determined by X-ray diffraction, showing a fully extended conformation of the diethylglycyl residue .

Chemical Reactions Analysis

N-Formylglycine has been shown to participate in various chemical reactions. It acts as a dead-end inhibitor for the succinic semialdehyde dehydrogenase reaction, displaying competitive inhibition with succinic semialdehyde and uncompetitive inhibition with respect to NAD+ . Furthermore, formylglycine-generating enzymes can posttranslationally introduce the FGly residue into recombinant proteins, which can then be used for site-specific labeling reactions due to the orthogonal reactivity of the aldehyde-bearing FGly residue .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-formylglycine and related compounds have been studied to understand their behavior in different environments. Ab initio SCF-MO calculations have been carried out to determine the conformational properties of N-formylglycine dithio acid, revealing the presence of three conformational states and providing insights into nonbonded interactions that have implications for enzyme-substrate complexes . Additionally, FTIR spectroscopy has been used to observe neutral forms of amino acids, including N-methylated derivatives, in the solid state, which undergo a non-reversible conversion to zwitterionic forms upon temperature increase .

Scientific Research Applications

  • Catalytic Function and Biotechnology Applications :

    • fGly is essential in the active sites of type I sulfatases, where it is formed through the post-translational oxidation of cysteine or serine side chains. This residue is crucial for sulfate ester hydrolysis, demonstrating a unique and efficient catalytic mechanism (Appel & Bertozzi, 2015).
    • The enzymes responsible for producing fGly, such as formylglycine-generating enzyme (FGE) and anaerobic sulfatase-maturating enzyme (anSME), are specialized and contribute to the activation of type I sulfatase targets. These enzymes have found applications in biotechnology beyond their natural catalytic functions (Appel & Bertozzi, 2015).
  • Role in Disease :

    • Mutations in the gene encoding FGE are linked to multiple sulfatase deficiency (MSD), a lysosomal storage disorder. The posttranslational generation of FGly from a cysteine in the endoplasmic reticulum is critical for the activity of eukaryotic sulfatases, and its defect leads to MSD (Dierks et al., 2003).
  • Site-Specific Bioconjugation :

    • fGly-generating enzymes enable the posttranslational introduction of the amino acid Cα-formylglycine (FGly) into recombinant proteins, starting from cysteine or serine residues within distinct consensus motifs. This unique aldehyde-bearing residue allows for site-specific labeling reactions on protein scaffolds, proving useful in various labeling strategies and applications (Krüger, Dierks, & Sewald, 2018).
  • Synthesis and Application in Peptide Synthesis :

    • The synthesis of fGly building blocks from vitamin C and their application in peptide synthesis, like the preparation of macrocyclic peptides containing fGly-derived motifs, showcases the versatility of fGly in chemical synthesis (Yates et al., 2023).
  • Enzyme Inhibition :

    • N-formylglycine has been identified as an inhibitor of the succinic semialdehyde dehydrogenase reaction, with potential implications for studying enzyme mechanisms and developing therapeutic agents (Kumar & Punekar, 1998).
  • Protein Conjugation and Immobilization :

    • fGly's role in the site-specific, covalent immobilization of enzymes, such as in the immobilization of dehalogenase, demonstrates its utility in enhancing enzyme stability and operational efficiency, which is beneficial for industrial applications (Jian et al., 2016).

Safety And Hazards

When handling “N-Formylglycine”, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The aldehyde tag technology, which includes “N-Formylglycine”, is gaining interest due to its potential in site-specific protein conjugation . This technology is being explored for its potential in the development of next-generation antibody-drug conjugates (ADCs) .

properties

IUPAC Name

2-formamidoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJBHEZMOKVTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179615
Record name N-formylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formylglycine

CAS RN

2491-15-8
Record name Formylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-formylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-formylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-formylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11F24CG16M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formylglycine
Reactant of Route 2
Reactant of Route 2
N-Formylglycine
Reactant of Route 3
Reactant of Route 3
N-Formylglycine
Reactant of Route 4
N-Formylglycine
Reactant of Route 5
N-Formylglycine
Reactant of Route 6
Reactant of Route 6
N-Formylglycine

Citations

For This Compound
527
Citations
CH Görbitz, E Sagstuen - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
The title compound, C3H5NO3, is used as a model system for studies of radiation damage in more complex polypeptides. The crystal structure is only the third of an isolated N-formyl …
Number of citations: 4 scripts.iucr.org
S Kumar, NS Punekar - Journal of enzyme inhibition, 1998 - Taylor & Francis
… N-formylglycine is a reversible, complete inhibitor; the … dehydrogenase is also inhibited by N-formylglycine to a similar extent… We describe here the discovery of N-formylglycine (NFG) as …
Number of citations: 9 www.tandfonline.com
M Ohki, A Takenaka, H Shimanouchi… - Bulletin of the Chemical …, 1975 - journal.csj.jp
Cytosine: N-formylglycine complex crystallizes in the space group Pna2 1 with cell dimensions of a=8.444(2), b=21.169(5), and c=5.120(1) Å. The structure was solved by the trial-and-…
Number of citations: 51 www.journal.csj.jp
PS Stern, M Chorev, M Goodman… - … : Original Research on …, 1983 - Wiley Online Library
Ab initio minimal and split‐valence basis set calculations have been performed on compounds that are involved in retro–inverso modifications, ie, gem‐diaminoalkyl and malonyl …
Number of citations: 73 onlinelibrary.wiley.com
E Sagstuen, DM Close, R Vågane… - The Journal of …, 2006 - ACS Publications
… Figure 1 (a) Cytosine·N-formylglycine complex viewed down the perpendicular to the cytosine base (0.7749;−0.0330;−0.6312). (b) The cytosine·N-formylglycine crystal structure viewed …
Number of citations: 12 pubs.acs.org
V Meduna, P Sawlewicz, R Vogt - Synthetic Communications, 1989 - Taylor & Francis
An improved synthesis of the title compound is described. N,N-Diformylglycine t-butyl ester 3, which was previously unknown, was isolated as a by-product from the preparation of 1. …
Number of citations: 11 www.tandfonline.com
G Roge, F Huber, A Silvestri… - … für Naturforschung B, 1982 - degruyter.com
Triorganotin and -lead derivatives of X-benzoylglveine (BzGlyH) and N-formylglycine (ForGlyH), R 3 MBzGly and R 3 MForGly (M = Sn; R = Me, Ph. M = Pb; R = Ph) have been prepared …
Number of citations: 18 www.degruyter.com
R Fausto, JJC Teixeira-Dias… - Journal of the American …, 1991 - ACS Publications
Elucidation of the conformational properties of N-formylglycine dithio acid by ab initio SCF-MO calculations … N-Formylglycine Dithio Acid … N-Formylglycine Dithio Acid …
Number of citations: 11 pubs.acs.org
BJ Wilcox, KJ Ritenour-Rodgers, AS Asser… - Biochemistry, 1999 - ACS Publications
… -acylglycines, from N-formylglycine to N-arachidonoylglycine. N-Formylglycine is the smallest … This effect is largely an effect on the K M,app ; the K M,app for N-formylglycine is 23 ± 0.88 …
Number of citations: 70 pubs.acs.org
T Sonke, B Kaptein, AFV Wagner… - Journal of Molecular …, 2004 - Elsevier
… With poorly activated formyl donors such as formamide, N-methylformamide, N-formylethanolamine and N-formylglycine no reaction occurred while ethyl formate gave chemical …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.